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molecular formula C7H6BrNO2 B8718026 5-Bromo-6-(hydroxymethyl)nicotinaldehyde

5-Bromo-6-(hydroxymethyl)nicotinaldehyde

Cat. No. B8718026
M. Wt: 216.03 g/mol
InChI Key: RJTOYQGBYZLLNY-UHFFFAOYSA-N
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Patent
US08318940B2

Procedure details

A mixture of {5-[bis(methyloxy)methyl]-3-bromo-2-pyridinyl}methanol (98 mg, 0.374 mmol) and 1N HCl (3.26 mL, 3.26 mmol) in DCM (5 mL) was stirred overnight. DCM and 1M NaOH solution were added. Extraction, drying (Na2SO4), and filtration afforded 5-bromo-6-(hydroxymethyl)-3-pyridinecarbaldehyde (70 mg, 87%) as a brown oil pure enough to be used in the next step.
Name
{5-[bis(methyloxy)methyl]-3-bromo-2-pyridinyl}methanol
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
3.26 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[CH:5]=[C:6]([Br:12])[C:7]([CH2:10][OH:11])=[N:8][CH:9]=1.Cl.[OH-].[Na+]>C(Cl)Cl>[Br:12][C:6]1[CH:5]=[C:4]([CH:3]=[O:2])[CH:9]=[N:8][C:7]=1[CH2:10][OH:11] |f:2.3|

Inputs

Step One
Name
{5-[bis(methyloxy)methyl]-3-bromo-2-pyridinyl}methanol
Quantity
98 mg
Type
reactant
Smiles
COC(C=1C=C(C(=NC1)CO)Br)OC
Name
Quantity
3.26 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
drying
FILTRATION
Type
FILTRATION
Details
(Na2SO4), and filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=NC1CO)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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